molecular formula C17H13ClN6O B2776255 N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine CAS No. 946242-59-7

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine

Cat. No.: B2776255
CAS No.: 946242-59-7
M. Wt: 352.78
InChI Key: MDTIPYPWFPQGQO-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a heterocyclic compound that features a pteridine core substituted with a 4-chlorophenyl group and a furan-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro groups on the pteridine core can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino-substituted pteridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N4-(4-bromophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.

    N4-(4-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is unique due to the specific combination of substituents on the pteridine core, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the furan-2-ylmethyl group provides distinct electronic and steric properties that can affect its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTIPYPWFPQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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